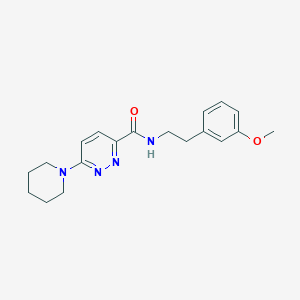

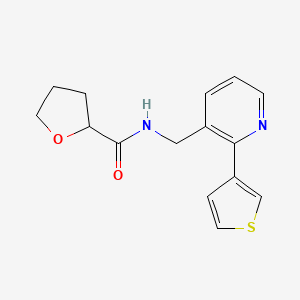

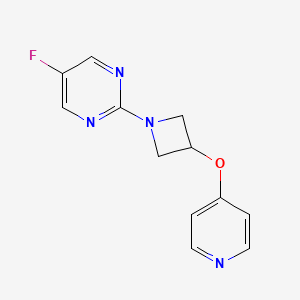

![molecular formula C17H15N5O3S B2377781 2-[7-(2-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile CAS No. 872838-41-0](/img/structure/B2377781.png)

2-[7-(2-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the methoxyphenyl and sulfanylacetonitrile groups suggest that this compound could have interesting chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic core, while the methoxyphenyl and sulfanylacetonitrile groups would add complexity to the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. The pyrimidine ring might undergo electrophilic substitution reactions, while the sulfanylacetonitrile group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Hydrogen-Bonded Molecular Structures

Research shows that variations of the pyrimidin-5-ylcarbonyl compounds, which are structurally similar to the requested chemical, exhibit diverse hydrogen-bonded structures. For instance, studies demonstrate different types of hydrogen bonds, such as N-H...O, N-H...N, and C-H...O, leading to the formation of various molecular aggregates like dimers, chains, and sheets. This variation in molecular structure is influenced by small changes in molecular constitution (Trilleras et al., 2008).

Catalyst in Synthesis Processes

A study on the synthesis of pyrimidin-5-ylcarbonyl derivatives highlighted the use of these compounds as catalysts. For example, 7-amino-5-(4-methoxyphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile was used in a one-pot three-component synthesis process. This demonstrates the potential utility of similar compounds in catalyzing complex chemical reactions (Goudarziafshar et al., 2021).

Antibacterial and Antioxidant Properties

Another study explored the antibacterial and antioxidant properties of pyrimido[4,5-d]pyrimidine derivatives. These compounds showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. Additionally, certain derivatives demonstrated potent scavenging activity, indicating their potential as antioxidants (Santosh et al., 2019).

Cytotoxic Activity

Research on fused thiazolo[3,2-a]pyrimidinones, which are structurally related to the queried compound, revealed promising cytotoxic activity against breast and hepatocellular carcinoma cell lines. This suggests the potential application of similar compounds in cancer research and treatment (Abbas et al., 2015).

Antimicrobial Activity

A study on organophosphorus compounds, including pyrimidin-derivatives, showed good inhibitory effects against various microorganisms, highlighting their potential application in antimicrobial research (Younes et al., 2013).

Molecular Transformations

Compounds like methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, similar in structure to the requested chemical, have been used to synthesize various pyrimidin-derivatives. This demonstrates the role of these compounds in facilitating molecular transformations in synthetic chemistry (Žugelj et al., 2009).

Antiviral Activity

Pyrimidin-derivatives have been evaluated for their antiviral activity against viruses like Herpes Simplex Virus type-1 (HSV-1). This indicates the potential of similar compounds in developing antiviral agents (Shamroukh et al., 2007).

Antifungal Effect

Certain pyrimidin-amine derivatives have shown significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger, suggesting the potential application of similar compounds in antifungal research (Jafar et al., 2017).

Propriétés

IUPAC Name |

2-[7-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S/c1-21-14-12(16(23)22(2)17(21)24)15(26-9-8-18)20-13(19-14)10-6-4-5-7-11(10)25-3/h4-7H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAFCUHHIFPHGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SCC#N)C(=O)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

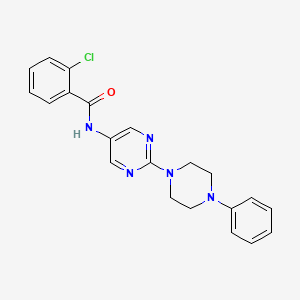

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2377704.png)

![4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2377715.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2377716.png)

![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2377717.png)